REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([NH:13][CH3:14])=[O:12])[C:5]([Cl:19])=[CH:4][N:3]=1.Cl.Cl.[CH3:22][O:23][C:24]1[CH:30]=[C:29]([N:31]2[CH2:36][CH2:35][O:34][CH2:33][CH2:32]2)[CH:28]=[CH:27][C:25]=1[NH2:26].Cl.[OH-].[Na+]>COCCO>[Cl:19][C:5]1[C:6]([NH:8][C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([NH:13][CH3:14])=[O:12])=[N:7][C:2]([NH:26][C:25]2[CH:27]=[CH:28][C:29]([N:31]3[CH2:32][CH2:33][O:34][CH2:35][CH2:36]3)=[CH:30][C:24]=2[O:23][CH3:22])=[N:3][CH:4]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)NC1=C(C(=O)NC)C=CC=C1)Cl
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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COCCO
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
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Cl.Cl.COC1=C(N)C=CC(=C1)N1CCOCC1
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Name
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ethanolic solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17 mmol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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After the reaction mixture is stirred at 110° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (100 mL×3)
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Type
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WASH
|
Details
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The organic layer is washed with brine
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting black solid is washed with EtOH (90 mL)
|
Type
|
CUSTOM
|
Details
|
purified with silica gel column chromatography (CH2Cl2 to CH2Cl2:AcOEt=1:2)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=NC1)NC1=C(C=C(C=C1)N1CCOCC1)OC)NC1=C(C(=O)NC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |